molecular formula C13H10FN3O3 B1679448 Flumazenil acid CAS No. 84378-44-9

Flumazenil acid

Cat. No. B1679448
Key on ui cas rn: 84378-44-9
M. Wt: 275.23 g/mol
InChI Key: SFVXVWJBSJCRJO-UHFFFAOYSA-N
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Patent
US05468854

Procedure details

Ro 15-1788 (0.82 g, 2.71 mmol) was dissolved in 80 ml of 10% methanolic KOH and the solution was stirred for 24 h at room temperature. The solvent was evaporated in vacuo and the residue was dissolved in 50 ml of distilled water. The aqueous solution was cooled to 4° C. and the pH adjusted to 6 by dropwise addition of 1M aqueous HCl. The desired product was crystallized from the solution at pH 6. The solution was left to stand at 4° C. for 10 min and filtered. The filter cake was washed with ice-cold distilled water and dried overnight in vacuo at 60° C. to give III (0.72 g, 97%); crystallization from 50% aqueous ethanol (20 ml) afforded small colorless laminae: mp 273°-274° C.; 1H-NMR (d6 -DMSO) δ 3.08 (s, 3H, NMe), 4.60 (m, 1H), 5.05 (m, 1H), 7.60-7.67 (m, 2H), 7.79 (dd, 1H, J=4.5 Hz, J=8.50 Hz), 8.29 (s, 1H); IR (KBr) 2000-3600, 3110, 1700 (broad), 1670, 1490, 1220, 890 cm-1 ; CIMS M+H=276, C13H10FN3O23 requires M+H=276. Analysis calculated for C213H10FN3O3 :C 56.73, H 3.66, and N 15.27% showed C 56.80, H 3.71, and N 15.29%.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
CC[O:3][C:4]([C:6]1[N:16]=[CH:15][N:14]2[C:7]=1[CH2:8][N:9]([CH3:22])[C:10]([C:12]1[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:13]=12)=[O:11])=[O:5]>[OH-].[K+]>[F:21][C:19]1[CH:18]=[CH:17][C:13]2[N:14]3[CH:15]=[N:16][C:6]([C:4]([OH:5])=[O:3])=[C:7]3[CH2:8][N:9]([CH3:22])[C:10](=[O:11])[C:12]=2[CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C
Name
Quantity
80 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 ml of distilled water
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous solution was cooled to 4° C.
ADDITION
Type
ADDITION
Details
the pH adjusted to 6 by dropwise addition of 1M aqueous HCl
CUSTOM
Type
CUSTOM
Details
The desired product was crystallized from the solution at pH 6
WAIT
Type
WAIT
Details
The solution was left
WAIT
Type
WAIT
Details
to stand at 4° C. for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with ice-cold
DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo at 60° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC=1C=CC2=C(C(N(CC=3N2C=NC3C(=O)O)C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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